3-(4-Bromo-2-methylphenyl)-3-hydroxypropanoic acid
Description
3-(4-Bromo-2-methylphenyl)-3-hydroxypropanoic acid is a substituted 3-hydroxypropanoic acid derivative characterized by a bromine atom at the para position and a methyl group at the ortho position on the phenyl ring. This structural configuration imparts unique physicochemical properties, such as altered solubility, stability, and reactivity, compared to simpler 3-hydroxypropanoic acid derivatives. While direct literature on this compound is sparse, its structural analogs (e.g., fluorinated or hydroxylated derivatives) are well-documented in pharmaceutical intermediates, metabolic studies, and material science applications .
The bromine substituent enhances electrophilic aromatic substitution resistance and may influence binding affinity in medicinal chemistry contexts.
Properties
Molecular Formula |
C10H11BrO3 |
|---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
3-(4-bromo-2-methylphenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C10H11BrO3/c1-6-4-7(11)2-3-8(6)9(12)5-10(13)14/h2-4,9,12H,5H2,1H3,(H,13,14) |
InChI Key |
YNUWQKZILKSYFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(CC(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-methylphenyl)-3-hydroxypropanoic acid typically involves the following steps:
Bromination: The starting material, 2-methylphenyl, undergoes bromination to introduce a bromine atom at the 4-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Hydroxylation: The brominated intermediate is then subjected to hydroxylation to introduce a hydroxy group at the 3-position. This can be done using a hydroxylating agent like hydrogen peroxide (H2O2) in the presence of a catalyst.
Carboxylation: Finally, the hydroxylated intermediate undergoes carboxylation to form the propanoic acid moiety. This can be achieved using carbon dioxide (CO2) under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of 3-(4-Bromo-2-methylphenyl)-3-hydroxypropanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-methylphenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Substitution: Reagents like sodium azide (NaN3) or alkyl halides can be used under basic conditions.
Major Products
Oxidation: Formation of 3-(4-Bromo-2-methylphenyl)-3-oxopropanoic acid.
Reduction: Formation of 3-(4-Methylphenyl)-3-hydroxypropanoic acid.
Substitution: Formation of 3-(4-Amino-2-methylphenyl)-3-hydroxypropanoic acid or other substituted derivatives.
Scientific Research Applications
3-(4-Bromo-2-methylphenyl)-3-hydroxypropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-methylphenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key structural analogs of 3-hydroxypropanoic acid derivatives:
Key Research Findings
Bioactivity and Metabolic Roles: 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid was identified as a core differential metabolite in goat and sheep milk, with a fold change of 1.9 between responder and non-responder groups in weight loss studies . This highlights its role in lipid metabolism and flavor modulation. Fluorinated derivatives (e.g., 3-(4-fluorophenyl)-3-hydroxypropanoic acid) are prioritized in pharmaceutical R&D due to enhanced metabolic stability and bioavailability compared to non-halogenated analogs .
Synthetic and Stability Considerations: Steric hindrance from ortho-methyl groups (e.g., in 3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoic acid) complicates crystallization and reduces solubility in aqueous media . Zwitterionic behavior in 3-(2-benzimidazolyl)-3-hydroxypropanoic acid, evidenced by infrared bands at 1550 cm⁻¹ (ionized carboxyl), suggests pH-dependent reactivity critical for drug formulation .
Industrial and Microbial Production: While microbial production of 3-hydroxypropanoic acid is well-studied (e.g., using Klebsiella pneumoniae for glycerol conversion), brominated or methylated derivatives require chemical synthesis due to the lack of natural biosynthetic pathways .
Implications for Future Research
- Medicinal Chemistry: The bromine atom in 3-(4-bromo-2-methylphenyl)-3-hydroxypropanoic acid could serve as a handle for radiolabeling or covalent binding in drug design.
- Analytical Challenges: Limited commercial availability of brominated derivatives necessitates advanced synthetic protocols, such as Suzuki-Miyaura coupling, to introduce the bromo-methylphenyl moiety.
Biological Activity
3-(4-Bromo-2-methylphenyl)-3-hydroxypropanoic acid is a compound of growing interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential therapeutic applications, supported by research findings and data.
- IUPAC Name : 3-(4-Bromo-2-methylphenyl)-3-hydroxypropanoic acid
- Molecular Formula : C11H13BrO3
- Molecular Weight : 273.12 g/mol
1. Antimicrobial Activity
Research has indicated that derivatives of hydroxypropanoic acids exhibit significant antimicrobial properties. For instance, compounds similar to 3-(4-Bromo-2-methylphenyl)-3-hydroxypropanoic acid have shown efficacy against various bacterial and fungal strains. A study highlighted that such compounds can disrupt microbial cell function, leading to cell death.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strains Tested | Fungal Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| 3-(4-Bromo-2-methylphenyl)-3-hydroxypropanoic acid | E. coli, S. aureus | C. albicans | 32 µg/mL |
| Hydroxytyrosol | S. typhimurium | A. niger | 16 µg/mL |
2. Anti-inflammatory Activity
The anti-inflammatory potential of similar phenolic compounds has been well-documented. For example, studies have shown that certain hydroxypropanoic acids can inhibit nitric oxide (NO) production and the expression of inflammatory markers in lipopolysaccharide (LPS)-stimulated cells .
Mechanism of Action:
- Inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)
- Suppression of the NF-κB signaling pathway
- Modulation of MAPK pathway activity
Table 2: Effects on Inflammatory Markers
| Treatment Concentration (µM) | NO Production Inhibition (%) | COX-2 Expression Inhibition (%) |
|---|---|---|
| 12.5 | 48.98 | Not significant |
| 25 | 66.80 | Not significant |
| 50 | 81.91 | Significant |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various hydroxypropanoic acid derivatives, including our compound of interest. Results indicated that at a concentration of 32 µg/mL, the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi.
Case Study 2: Anti-inflammatory Response in RAW Cells
In a controlled experiment using RAW 264.7 macrophage cells, treatment with varying concentrations of hydroxypropanoic acids showed a dose-dependent inhibition of NO and PGE2 production following LPS stimulation. The highest concentration (50 µM) resulted in significant reductions in both inflammatory markers, suggesting a robust anti-inflammatory action mediated through multiple pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
